molecular formula C10H11F2NO B14030092 2,3-difluoro-N,N,4-trimethylbenzamide

2,3-difluoro-N,N,4-trimethylbenzamide

Cat. No.: B14030092
M. Wt: 199.20 g/mol
InChI Key: CQCWEZXYGCCMBQ-UHFFFAOYSA-N
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Description

2,3-Difluoro-N,N,4-trimethylbenzamide is an organic compound with the molecular formula C10H11F2NO It is a derivative of benzamide, where the benzene ring is substituted with two fluorine atoms at the 2 and 3 positions, and a trimethyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-difluoro-N,N,4-trimethylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-difluorobenzoyl chloride and N,N,4-trimethylaniline.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the amide bond.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-N,N,4-trimethylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as halogens, alkylating agents, or nucleophiles can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic hydrolysis can be carried out using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

2,3-Difluoro-N,N,4-trimethylbenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-difluoro-N,N,4-trimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and trimethyl group on the benzene ring can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluoro-N,N,3-trimethylbenzamide
  • 3,4-Difluoro-N,N,2-trimethylbenzamide
  • 4-Fluoro-N,N,2-trimethylbenzamide

Comparison

Compared to these similar compounds, 2,3-difluoro-N,N,4-trimethylbenzamide is unique due to the specific positioning of the fluorine atoms and the trimethyl group. This unique structure can result in different chemical properties and reactivity, making it suitable for specific applications that other compounds may not be able to fulfill.

Properties

Molecular Formula

C10H11F2NO

Molecular Weight

199.20 g/mol

IUPAC Name

2,3-difluoro-N,N,4-trimethylbenzamide

InChI

InChI=1S/C10H11F2NO/c1-6-4-5-7(9(12)8(6)11)10(14)13(2)3/h4-5H,1-3H3

InChI Key

CQCWEZXYGCCMBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)N(C)C)F)F

Origin of Product

United States

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